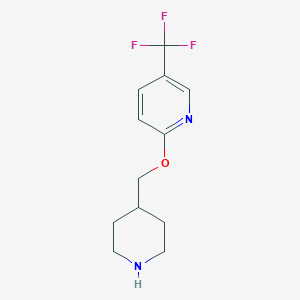

![molecular formula C3H7ClF3NO2 B1489419 O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride CAS No. 1803586-81-3](/img/structure/B1489419.png)

O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

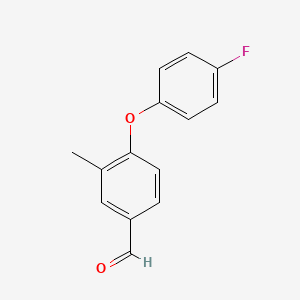

“O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 1803586-81-3 . It has a molecular weight of 181.54 and its IUPAC name is O-(2-(trifluoromethoxy)ethyl)hydroxylamine hydrochloride . It is typically stored at temperatures below -10°C .

Synthesis Analysis

The synthesis of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H6F3NO2.ClH/c4-3(5,6)8-1-2-9-7;/h1-2,7H2;1H . This code provides a unique identifier for the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a powder and is shipped with an ice pack to maintain its stability .

Scientific Research Applications

1. Tandem Ring Opening and Oximation Reactions

- Application : O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride is involved in tandem ring opening and oximation processes. For example, it reacts with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate to form specific pentanoate derivatives (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

2. Synthesis of Aromatic Compounds

- Application : It is used in the synthesis of various aromatic compounds, such as oximes and isoxazoles. The condensation of aldehydes and ketones with hydroxylamine hydrochloride, a related compound, has shown to produce oximes efficiently (Ji-tai Li, Xiaoliang Li, & Tong‐Shuang Li, 2006).

3. Synthesis of Antioxidants

- Application : In the synthesis of new antioxidants, this chemical plays a crucial role. For instance, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic antioxidant, is prepared using methods that could potentially involve similar compounds (Yao Xing-sheng, 2007).

4. Preparation of N,O-bis(tert-butoxycarbonyl)-hydroxylamine

- Application : The compound is instrumental in synthesizing N,O-bis(tert-butoxycarbonyl)hydroxylamine, indicating its utility in producing protected hydroxylamine derivatives (Staszak & Doecke, 1993).

5. Preparation of Hydroxylamine Derivatives

- Application : It is also utilized in the preparation of various hydroxylamine derivatives, which are key intermediates in numerous organic synthesis reactions (Maimone & Buchwald, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

O-[2-(trifluoromethoxy)ethyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO2.ClH/c4-3(5,6)8-1-2-9-7;/h1-2,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWRXGGIKBJPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)OC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)

![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)

![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)